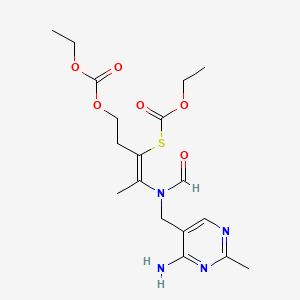

Cetotiamine

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl [(Z)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-ethoxycarbonyloxypent-2-en-3-yl]sulfanylformate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O6S/c1-5-26-17(24)28-8-7-15(29-18(25)27-6-2)12(3)22(11-23)10-14-9-20-13(4)21-16(14)19/h9,11H,5-8,10H2,1-4H3,(H2,19,20,21)/b15-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBROOZNJUDHTGE-QINSGFPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OCCC(=C(C)N(CC1=CN=C(N=C1N)C)C=O)SC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)OCC/C(=C(\C)/N(CC1=CN=C(N=C1N)C)C=O)/SC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137-76-8 | |

| Record name | Cetotiamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CETOTIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67IKV111BO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Molecular Pharmacology of Ketamine and its Enantiomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ketamine, a racemic mixture of (S)-ketamine (esketamine) and (R)-ketamine (arketamine), has garnered significant attention for its rapid antidepressant effects, particularly in treatment-resistant depression. While its primary mechanism of action is widely recognized as N-methyl-D-aspartate (NMDA) receptor antagonism, a deeper dive into its molecular pharmacology reveals a complex interplay with multiple neurotransmitter systems and intracellular signaling cascades. This technical guide provides a comprehensive overview of the molecular targets of ketamine and its enantiomers, details the experimental protocols used to elucidate these interactions, and presents quantitative binding data in a comparative format. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a clearer understanding of its multifaceted mechanism of action.

Primary Mechanism of Action: NMDA Receptor Antagonism

The principal pharmacological action of ketamine is its non-competitive antagonism of the NMDA receptor, an ionotropic glutamate (B1630785) receptor.[1] Ketamine binds to the phencyclidine (PCP) site within the NMDA receptor's ion channel, thereby blocking the influx of calcium ions and preventing downstream signaling.[1][2] This blockade is thought to be central to its anesthetic, analgesic, and psychotomimetic effects.[1]

The two enantiomers of ketamine exhibit different affinities for the NMDA receptor. (S)-ketamine has a three- to four-fold greater affinity for the NMDA receptor than (R)-ketamine.[3] This difference in binding affinity is believed to contribute to (S)-ketamine's greater potency as an anesthetic and analgesic.[1][3]

Quantitative Binding Affinities

The following tables summarize the inhibitory constants (Kᵢ) of ketamine and its enantiomers at various molecular targets. Lower Kᵢ values indicate higher binding affinity.

Table 1: NMDA Receptor Binding Affinities

| Compound | Kᵢ (μM) at NMDA Receptor (PCP Site) |

| (S)-Ketamine | 0.30[3] |

| (R)-Ketamine | 1.4[3] |

| Racemic Ketamine | ~0.8 - 5[4] |

Table 2: Opioid Receptor Binding Affinities

| Compound | Kᵢ (μM) at μ-Opioid Receptor | Kᵢ (μM) at κ-Opioid Receptor |

| (S)-Ketamine | 7[4] | ~35% inhibition at 10 μM[4] |

| (R)-Ketamine | 19[4] | ~13% inhibition at 10 μM[4] |

Table 3: Monoamine Transporter Interactions

| Compound | Interaction with Dopamine Transporter (DAT) | Interaction with Serotonin Transporter (SERT) | Interaction with Norepinephrine Transporter (NET) |

| (S)-Ketamine | No significant inhibition up to 10 μM[5] | Inhibition reported in some studies[3] | No significant inhibition up to 10 μM[5] |

| (R)-Ketamine | No significant inhibition up to 10 μM[5] | No significant inhibition up to 10 μM[5] | No significant inhibition up to 10 μM[5] |

| Racemic Ketamine | Kᵢ > 60 μM[1] | Inhibition reported in some studies[3] | Kᵢ > 60 μM[1] |

Note: Data for monoamine transporters are often presented as IC₅₀ or percentage of inhibition, reflecting functional blockade rather than direct binding affinity.[6]

Interactions with Other Receptor Systems

Beyond the NMDA receptor, ketamine and its enantiomers interact with a range of other targets, albeit generally with lower affinity.

Opioid System

Ketamine exhibits activity at opioid receptors.[7] (S)-ketamine has a two- to four-fold higher affinity for the mu and kappa opioid receptors than (R)-ketamine.[3] There is evidence suggesting that activation of the opioid system is necessary for the antidepressant effects of ketamine.[8][9] However, ketamine does not appear to produce the same hedonic effects as typical opioids, indicating a more complex interaction.[7]

Monoamine Systems

While ketamine has a very weak affinity for monoamine transporters, it has been shown to increase dopaminergic and serotonergic neurotransmission.[1][3] This is thought to occur through indirect mechanisms, potentially involving the disinhibition of monoamine release via its effects on GABAergic interneurons.[3] Studies have shown no functional inhibition of human monoamine transporters at concentrations up to 10,000 nM.[1]

Sigma Receptors

(R)-ketamine demonstrates a higher affinity for sigma-1 and sigma-2 receptors compared to (S)-ketamine.[4] The activation of σ1-receptors by (R)-ketamine may contribute to its antidepressant effects and potentially enhance the effects of (S)-ketamine.[10][11]

Downstream Signaling Pathways

The antidepressant effects of ketamine are associated with the activation of several intracellular signaling pathways that promote neuroplasticity and synaptogenesis.

BDNF-TrkB and mTOR Signaling

Ketamine's antagonism of NMDA receptors leads to a surge in glutamate, which in turn activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[12] This AMPA receptor stimulation promotes the release of brain-derived neurotrophic factor (BDNF).[13] BDNF then binds to its receptor, Tropomyosin receptor kinase B (TrkB), activating downstream signaling cascades, most notably the mammalian target of rapamycin (B549165) (mTOR) pathway.[13][14] The activation of mTOR is crucial for the synthesis of synaptic proteins, leading to an increase in the number and function of dendritic spines, particularly in the prefrontal cortex.[15][16]

Glycogen (B147801) Synthase Kinase-3 (GSK-3) Inhibition

Ketamine has been shown to rapidly inhibit glycogen synthase kinase-3 (GSK-3).[17] This inhibition is necessary for its rapid antidepressant effects.[17] Ketamine increases the inhibitory serine-phosphorylation of both GSK-3α and GSK-3β isoforms in the hippocampus and prefrontal cortex.[17] The inhibition of GSK-3 by ketamine contributes to the enhancement of AMPA receptor signaling by increasing the cell surface expression of the GluA1 subunit.[18][19]

Experimental Protocols

Radioligand Binding Assay

This in vitro technique is fundamental for determining the binding affinity of a compound for a specific receptor.

General Protocol:

-

Tissue/Cell Preparation: Homogenize brain tissue or cultured cells expressing the target receptor to create a membrane suspension.[6]

-

Incubation: Incubate the membrane preparation with a radiolabeled ligand (e.g., [³H]MK-801 for the NMDA receptor) and varying concentrations of the unlabeled test compound (ketamine or its enantiomers).[6]

-

Equilibrium: Allow the mixture to incubate for a specific duration to reach binding equilibrium.[6]

-

Separation: Separate the bound from the unbound radioligand, typically via rapid filtration.[6]

-

Quantification: Measure the radioactivity of the filter-bound ligand using a scintillation counter.[6]

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The inhibitory constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[6]

References

- 1. Ketamine - Wikipedia [en.wikipedia.org]

- 2. The Antidepressant Actions of Ketamine and its Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ketamine: A tale of two enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological and behavioral divergence of ketamine enantiomers: implications for abuse liability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of Ketamine and Ketamine Metabolites on Evoked Striatal Dopamine Release, Dopamine Receptors, and Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pnas.org [pnas.org]

- 8. Ketamine's antidepressive effects tied to opioid system in brain [med.stanford.edu]

- 9. Opioid Receptor Antagonism Attenuates Antidepressant Effects of Ketamine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of σ1-Receptors by R-Ketamine May Enhance the Antidepressant Effect of S-Ketamine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Signaling Pathways Underlying the Rapid Antidepressant Actions of Ketamine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A synaptic locus for TrkB signaling underlying ketamine rapid antidepressant action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. tandfonline.com [tandfonline.com]

- 17. Inhibition of glycogen synthase kinase-3 is necessary for the rapid antidepressant effect of ketamine in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ketamine-induced inhibition of glycogen synthase kinase-3 contributes to the augmentation of AMPA receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. merckmillipore.com [merckmillipore.com]

The Neurochemical Cascade of Ketamine in the Prefrontal Cortex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the complex neurochemical effects of the rapid-acting antidepressant ketamine within the prefrontal cortex (PFC). A region critically implicated in the pathophysiology of depression, the PFC is a primary site of ketamine's therapeutic action. This document provides a comprehensive overview of the quantitative changes in key neurotransmitter systems, details the experimental methodologies used to obtain these findings, and visualizes the intricate signaling pathways involved.

Executive Summary

Sub-anesthetic doses of ketamine initiate a cascade of neurochemical events in the prefrontal cortex, culminating in rapid and sustained antidepressant effects. The primary mechanism involves the blockade of N-methyl-D-aspartate (NMDA) receptors, paradoxically leading to a surge in glutamate (B1630785) transmission. This glutamate surge triggers a series of downstream effects, including the modulation of GABAergic, dopaminergic, and serotonergic systems, and the activation of critical intracellular signaling pathways that promote synaptogenesis and neuroplasticity. This guide systematically dissects these effects, presenting quantitative data, experimental protocols, and pathway diagrams to provide a thorough understanding for researchers and drug development professionals.

Glutamatergic System Modulation

The initial and most critical effect of ketamine in the PFC is the enhancement of glutamate transmission.[1] This is thought to occur primarily through the preferential blockade of NMDA receptors on GABAergic interneurons, leading to the disinhibition of glutamatergic pyramidal neurons and a subsequent glutamate surge.[1][2]

Quantitative Data: Glutamate and Associated Molecules

| Parameter | Ketamine Effect in PFC | Species | Dosage | Time Point | Experimental Method | Reference |

| Glutamate-Glutamine Cycling | 13% increase in 13C glutamine enrichment | Human | Subanesthetic i.v. | During infusion | 13C Magnetic Resonance Spectroscopy | [3][4] |

| Extracellular Glutamate | Transient increase | Rat | Subanesthetic doses | Acute | In vivo microdialysis | [1][2] |

| Glutamate Release | Significant reduction in evoked release | Rat | Local application | - | In vivo electrophysiology | [5] |

| AMPA/NMDA Receptor Ratio | Increased | Rat | Chronic (0.5-2.5 mg/kg daily for 10 days) | - | Receptor density measurement | [6] |

| GluA1/GluA2 Subunits | Increased expression at postsynaptic density | Rat | - | - | Western Blot | [7] |

| GluN2B Subunits | Increased expression at postsynaptic density | Rat | - | - | Western Blot | [7] |

Experimental Protocols

In Vivo Microdialysis for Extracellular Neurotransmitter Measurement

-

Objective: To measure real-time changes in extracellular neurotransmitter levels in the PFC of conscious, freely moving animals.

-

Methodology:

-

Probe Implantation: A microdialysis probe is stereotactically implanted into the medial prefrontal cortex (mPFC) of the anesthetized animal (e.g., rat).

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

-

Sample Collection: The dialysate, containing neurotransmitters that have diffused across the probe's semi-permeable membrane, is collected at regular intervals (e.g., every 20 minutes).

-

Analysis: The concentration of neurotransmitters (e.g., glutamate, dopamine, serotonin) in the dialysate is quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical or mass spectrometry detection.[8][9]

-

Data Interpretation: Changes in neurotransmitter levels are expressed as a percentage of the baseline measurement taken before drug administration.

-

Carbon-13 Magnetic Resonance Spectroscopy (¹³C MRS) for Glutamate-Glutamine Cycling

-

Objective: To non-invasively measure the rate of glutamate-glutamine cycling, an index of glutamatergic neurotransmission, in the human brain.[3]

-

Methodology:

-

Infusion: A ¹³C-labeled substrate (e.g., [1-¹³C]glucose) is infused intravenously.

-

MRS Acquisition: ¹³C MRS spectra are acquired from a voxel placed in the prefrontal cortex.

-

Data Analysis: The rate of incorporation of the ¹³C label into the glutamate and glutamine pools is measured over time. An increase in the ¹³C glutamine enrichment relative to ¹³C glutamate reflects an increase in the rate of glutamate release from neurons and subsequent uptake and conversion to glutamine by astrocytes.[3][4]

-

Signaling Pathway: Initial Glutamatergic Effects of Ketamine

References

- 1. Ketamine’s Mechanism of Action: A Path to Rapid-Acting Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GABA interneurons are the cellular trigger for ketamine’s rapid antidepressant actions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effects of ketamine on prefrontal glutamate neurotransmission in healthy and depressed subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. NMDA receptor antagonists ketamine and Ro25-6981 inhibit evoked release of glutamate in vivo in the subiculum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antidepressant-like effects of low ketamine dose is associated with increased hippocampal AMPA/NMDA receptor density ratio in female Wistar-Kyoto rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Differential effects of single and repeated ketamine administration on dopamine, serotonin and GABA transmission in rat medial prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. (R)-Ketamine Induces a Greater Increase in Prefrontal 5-HT Release Than (S)-Ketamine and Ketamine Metabolites via an AMPA Receptor-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

The Long-Term Neurodevelopmental Consequences of Ketamine Exposure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ketamine, an N-methyl-D-aspartate (NMDA) receptor antagonist, is a widely utilized anesthetic and a rapidly emerging treatment for psychiatric disorders. However, a growing body of preclinical and clinical evidence indicates that exposure to ketamine during critical periods of brain development can lead to lasting neurodevelopmental deficits. This technical guide provides a comprehensive overview of the core findings related to the long-term neurodevelopmental effects of ketamine. It summarizes quantitative data on cellular and behavioral outcomes, details key experimental methodologies, and visualizes the implicated signaling pathways to offer a thorough resource for the scientific community.

Introduction

The developing brain undergoes a dynamic process of synaptogenesis, myelination, and circuit refinement, rendering it particularly vulnerable to pharmacological insults. Ketamine's primary mechanism of action, the blockade of NMDA receptors, interferes with a critical signaling pathway for normal neuronal development, synaptogenesis, and plasticity.[1][2] Preclinical studies using rodent and non-human primate models have consistently demonstrated that ketamine exposure during late fetal or early neonatal life can trigger widespread neuronal apoptosis, disrupt the development of GABAergic interneurons, alter dendritic architecture, and lead to persistent cognitive and behavioral impairments.[3][4][5] While clinically relevant doses in pediatric anesthesia are a subject of ongoing investigation and debate, the potential for long-term adverse effects necessitates a thorough understanding of the underlying mechanisms.[6][7] This guide aims to consolidate the current knowledge to inform future research and drug development efforts.

Quantitative Data on Neurodevelopmental Outcomes

The following tables summarize key quantitative findings from preclinical studies investigating the long-term effects of developmental ketamine exposure.

Table 1: Ketamine-Induced Neuroapoptosis

| Animal Model | Age at Exposure | Ketamine Dose & Regimen | Brain Region | Outcome Measure | Quantitative Finding | Reference |

| Neonatal Rat (PND 7) | Postnatal Day 7 | 20 mg/kg, 6 injections, 2-hour intervals | Hippocampus | Activated Caspase-3 Expression | Significant increase at 3 and 6 hours post-injection | [8] |

| Neonatal Rat (PND 7) | Postnatal Day 7 | 20 mg/kg, 7 subcutaneous doses every 90 min | Dorsolateral Thalamus | Silver-positive (degenerating) neurons | 28-fold increase compared to saline controls | [7] |

| Neonatal Rat (PND 7) | Postnatal Day 7 | 20 mg/kg, 6 injections | Frontal Cortex | Caspase-3 and Fluoro-Jade C positive cells | Significant increase in positive neuronal cells | [9] |

| Fetal Rhesus Macaque | Gestational Day 120 | Intravenous infusion for 5 hours | Fetal Brain | Apoptotic profiles | Significant increase compared to drug-naive controls | [10] |

| Neonatal Rhesus Macaque | Postnatal Day 6 | Intravenous infusion for 5 hours | Neonatal Brain | Apoptotic profiles | Significant increase compared to drug-naive controls | [10] |

| Human Embryonic Stem Cell-derived Neurons | 2 weeks old | 3000 µM for 24 hours | In vitro culture | Cleaved Caspase-3 Activity | Significant increase (0.50 ± 0.01 vs. 0.28 ± 0.02 in controls) | [11] |

Table 2: Effects of Ketamine on Dendritic Spine Density

| Animal Model/System | Age at Exposure | Ketamine Dose & Regimen | Brain Region/Neuron Type | Outcome Measure | Quantitative Finding | Reference |

| Rat Hippocampal Neurons (in vitro) | 5 days in vitro | 300 µM and 500 µM for 6 hours | Hippocampal Neurons | Dendritic spine density and length | Dose-dependent decrease in number and length | [12] |

| Human iPSC-derived Striatal GABA Neurons | - | 50, 100, and 500 µM for 24 hours | Striatal GABAergic Neurons | Dendritic spine density | Dramatic decrease | [13] |

| Offspring of Pregnant Rats | Gestational Day 14 | 40-60 mg/kg/h for 2-3 hours or 200 mg/kg infusion for 3 hours | Hippocampus | Dendritic spine density | Reduced dendritic spine density | [14] |

| Offspring of Pregnant Rats | Gestational Day 14 | 144 mg/kg (mean infusion dose) over 2 hours | Prefrontal Cortex | Dendritic spine density | Increased dendritic spine density | [14] |

Table 3: Long-Term Behavioral and Cognitive Deficits

| Animal Model | Age at Exposure | Ketamine Dose & Regimen | Behavioral Test | Key Finding | Reference |

| Juvenile Mice | 4 weeks old | 20 mg/kg, i.p. daily for 14 days | Radial Arm Water Maze | Outperformed controls as juveniles but showed no age-related improvement as adults | [15][16] |

| Adolescent and Adult Rats | Adolescence (PND 30-39) and Adulthood (PND 60-69) | 25 mg/kg, once daily for 10 days | Barnes Maze | Trend towards deficits in spatial learning in adults | [17] |

| Offspring of Pregnant Rats | Embryonic Day 18 or 19 | 100 mg/kg, i.p. (maternal) | Water Maze | Improved performance in young adulthood when exposed on E18 | [18] |

| Male Mice | Postnatal Day 16 | 35 mg/kg, i.p. for 5 consecutive days | Conditioned Place Preference | Significant increases in preference for low-dose ketamine and nicotine | [19] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of ketamine-induced neurodevelopmental effects.

Protocol for Assessing Ketamine-Induced Neuroapoptosis in Neonatal Rodents

Objective: To quantify the level of neuronal apoptosis in the developing rodent brain following ketamine administration.

Animal Model: Sprague-Dawley rat pups at postnatal day 7 (PND 7).

Ketamine Administration:

-

Prepare a sterile solution of ketamine hydrochloride in saline.

-

Administer ketamine (e.g., 20 mg/kg) via subcutaneous injection. For multiple-dose paradigms, injections are typically given at 2-hour intervals for a total of 6 doses.[8] Control animals receive an equivalent volume of saline.

Tissue Processing:

-

At a predetermined time point after the final injection (e.g., 3, 6, or 24 hours), deeply anesthetize the pups.

-

Perform transcardial perfusion with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

-

Post-fix the brains in 4% PFA overnight at 4°C.

-

Cryoprotect the brains by immersing them in a sucrose (B13894) solution (e.g., 30% in PBS) until they sink.

-

Freeze the brains and section them coronally at a thickness of 30-40 µm using a cryostat.

Immunohistochemistry for Activated Caspase-3:

-

Wash sections in PBS.

-

Perform antigen retrieval if necessary (e.g., by heating in citrate (B86180) buffer).

-

Block non-specific binding with a blocking solution (e.g., 5% normal goat serum and 0.3% Triton X-100 in PBS) for 1 hour at room temperature.

-

Incubate sections with a primary antibody against activated caspase-3 overnight at 4°C.

-

Wash sections and incubate with a fluorescently-labeled secondary antibody for 2 hours at room temperature.

-

Mount sections on slides and coverslip with a mounting medium containing a nuclear stain (e.g., DAPI).

Quantification:

-

Capture images of the brain region of interest (e.g., hippocampus, prefrontal cortex) using a fluorescence or confocal microscope.

-

Count the number of activated caspase-3-positive cells within a defined area using stereological methods or image analysis software.

-

Compare the number of apoptotic cells between ketamine-treated and control groups.

Protocol for Evaluating Long-Term Behavioral Deficits: The Morris Water Maze

Objective: To assess spatial learning and memory in adult rodents previously exposed to ketamine during development.

Animal Model: Adult rats or mice that received ketamine or saline during the neonatal or adolescent period.

Apparatus:

-

A circular pool (typically 1.5-2 meters in diameter) filled with water made opaque with non-toxic paint.

-

A hidden platform submerged just below the water surface.

-

Visual cues placed around the pool.

-

A video tracking system to record the animal's swim path.

Procedure:

-

Acquisition Phase (e.g., 5 days):

-

Animals are given multiple trials per day (e.g., 4 trials) to find the hidden platform.

-

The starting position is varied for each trial.

-

If the animal does not find the platform within a set time (e.g., 60 seconds), it is gently guided to it.

-

The animal is allowed to remain on the platform for a short period (e.g., 15-30 seconds).

-

Record the latency to find the platform and the swim path length for each trial.

-

-

Probe Trial (e.g., on day 6):

-

The platform is removed from the pool.

-

The animal is allowed to swim freely for a set duration (e.g., 60 seconds).

-

Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.

-

Data Analysis:

-

Compare the learning curves (latency to find the platform over days) between the ketamine-treated and control groups.

-

Analyze the data from the probe trial to assess memory retention. Significant differences in the time spent in the target quadrant indicate an impairment or enhancement of spatial memory.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows implicated in the neurodevelopmental effects of ketamine.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. GABA interneurons are the cellular trigger for ketamine’s rapid antidepressant actions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of ketamine administration on mTOR and reticulum stress signaling pathways in the brain after the infusion of rapamycin into prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ketamine-induced neurotoxicity in neurodevelopment: A synopsis of main pathways based on recent in vivo experimental findings - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Effect of Ketamine on Limbic GABA and Glutamate: A Human In Vivo Multivoxel Magnetic Resonance Spectroscopy Study [frontiersin.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Neonatal ketamine exposure-induced hippocampal neuroapoptosis in the developing brain impairs adult spatial learning ability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. KETAMINE-INDUCED NEUROAPOPTOSIS IN THE FETAL AND NEONATAL RHESUS MACAQUE BRAIN - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ketamine induces toxicity in human neurons differentiated from embryonic stem cells via mitochondrial apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ketamine destabilizes growth of dendritic spines in developing hippocampal neurons in vitro via a Rho-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. HDAC6 is critical for ketamine-induced impairment of dendritic and spine growth in GABAergic projection neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 15. Delayed emergence of behavioral and electrophysiological effects following juvenile ketamine exposure in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Delayed emergence of behavioral and electrophysiological effects following juvenile ketamine exposure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Long-Lasting Effects of Repeated Ketamine Administration in Adult and Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Long-term age-dependent behavioral changes following a single episode of fetal N-methyl-D-Aspartate (NMDA) receptor blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Repeated ketamine anesthesia during neurodevelopment upregulates hippocampal activity and enhances drug reward in male mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of Glutamate and GABA Systems in Ketamine's Effects

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ketamine, a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, has emerged as a rapid-acting antidepressant, fundamentally shifting our understanding of the neurobiology of depression. Its therapeutic effects are primarily attributed to its modulation of the brain's principal excitatory and inhibitory neurotransmitter systems: the glutamate (B1630785) and gamma-aminobutyric acid (GABA) systems, respectively. This guide synthesizes current research to provide a detailed overview of the molecular and cellular mechanisms underlying ketamine's actions. The central hypothesis posits that ketamine preferentially blocks NMDA receptors on GABAergic interneurons, leading to a disinhibition of pyramidal glutamate neurons. This "glutamate surge" subsequently activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, triggering downstream signaling cascades involving brain-derived neurotrophic factor (BDNF) and the mammalian target of rapamycin (B549165) (mTOR), ultimately leading to synaptogenesis and the reversal of stress-induced neuronal atrophy. This document presents quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways to provide a comprehensive resource for the scientific community.

Ketamine's Primary Interaction with the Glutamate System

Ketamine's principal mechanism of action is the blockade of the NMDA receptor, an ionotropic glutamate receptor crucial for synaptic plasticity.[1] Unlike competitive antagonists, ketamine is an uncompetitive open-channel blocker, meaning it binds within the receptor's ion channel (at the phencyclidine site) and prevents the influx of Ca2+ and Na+ ions.[2] This action is voltage-dependent and requires prior activation of the receptor by glutamate and a co-agonist (glycine or D-serine).

The Disinhibition Hypothesis

A leading theory, the "disinhibition hypothesis," suggests that at sub-anesthetic doses, ketamine does not cause a widespread shutdown of glutamatergic activity. Instead, it preferentially inhibits NMDA receptors on tonically active GABAergic interneurons.[3][4] These interneurons normally exert inhibitory control over pyramidal glutamate neurons in regions like the medial prefrontal cortex (mPFC).[3][5] By inhibiting the inhibitors, ketamine leads to a disinhibition of these pyramidal neurons, resulting in a transient surge of glutamate release.[3][4] This hypothesis is supported by findings that selective knockdown of the NMDA receptor subunit GluN2B in GABAergic interneurons, but not in pyramidal cells, blocks the antidepressant-like effects of ketamine.[3][6]

Figure 1: The Disinhibition Hypothesis of Ketamine Action.

AMPA Receptor Activation

The subsequent glutamate surge preferentially activates AMPA receptors, which are not blocked by ketamine.[7][8] This increased AMPA receptor-mediated neurotransmission is a critical step in initiating the downstream signaling responsible for ketamine's antidepressant effects.[9][10] The activation of AMPA receptors leads to depolarization of the postsynaptic membrane and triggers several intracellular signaling cascades.

Biphasic Role of the GABA System

Recent evidence suggests that ketamine's effect on the GABA system is biphasic.[5] Initially (within the first 30 minutes), there is a transient decrease in the activity of mPFC GABA neurons, consistent with the disinhibition hypothesis.[5][11] This is followed by a delayed enhancement of GABA function, starting approximately 60 minutes post-administration and continuing for hours to days.[5] This later phase may be crucial for re-establishing cortical network integrity and contributing to the sustained antidepressant effects.[5] Studies have shown that blocking this second phase of enhanced GABA activity can prevent the sustained behavioral effects of ketamine.[5][11]

Downstream Signaling: BDNF and mTOR Pathways

The activation of AMPA receptors initiates a cascade of intracellular events that converge on the mammalian target of rapamycin (mTOR) signaling pathway, a key regulator of protein synthesis and cell growth.[2][8][9]

-

BDNF Release : Increased AMPA receptor activation stimulates the release of Brain-Derived Neurotrophic Factor (BDNF).[1][10]

-

TrkB Activation : BDNF binds to its receptor, Tropomyosin receptor kinase B (TrkB), activating it.[1]

-

mTOR Activation : The activated BDNF-TrkB complex stimulates the mTOR pathway.[1][8]

-

Synaptogenesis : mTOR activation leads to an increased synthesis of synaptic proteins (e.g., PSD-95, synapsin-1), resulting in the formation of new dendritic spines and the restoration of synaptic connections that are often lost due to chronic stress and depression.[2][7]

Figure 2: Downstream signaling cascade initiated by ketamine.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical studies on ketamine's effects on the glutamate and GABA systems.

Table 1: Effects of Ketamine on Neurotransmitter Levels

| Study Type | Brain Region | Ketamine Dose | Time Point | Change in Glutamate | Change in GABA | Citation(s) |

|---|---|---|---|---|---|---|

| Human ¹H-MRS | Medial Prefrontal Cortex | Single IV Dose | Peak at 26 min | ~40% increase | ~40% increase | [12] |

| Human ¹H-MRS | Anterior Cingulate Cortex | Single IV Dose | Post-infusion | Significant increase | No significant change | [13] |

| Rodent Microdialysis | Prefrontal Cortex | 10-30 mg/kg | Acute | Increase | Not specified | [14] |

| Rodent Metabolomics | Whole Brain | 3 mg/kg | 14 hours | Decrease (total cellular) | Decrease (total cellular) | [7] |

| Rodent Metabolomics | Whole Brain | 3 mg/kg | 72 hours | Increase (total cellular) | Increase (total cellular) | [7] |

| Human ³¹P-MRS | Hippocampus | 0.8 mg/kg IV | 2 hours | No significant change | Reduction |[15][16] |

Table 2: Electrophysiological Effects of Ketamine in Mouse mPFC

| Parameter | Condition | Effect in Males | Effect in Females | Citation(s) |

|---|---|---|---|---|

| sIPSC Frequency | 1 µM Ketamine | Significant Decrease | Significant Decrease | [3][6] |

| sEPSC Frequency | 1 µM Ketamine | Significant Increase | Significant Increase |[3][6] |

(sIPSC: spontaneous Inhibitory Postsynaptic Current; sEPSC: spontaneous Excitatory Postsynaptic Current)

Key Experimental Protocols

Protocol: In Vitro Whole-Cell Patch-Clamp Electrophysiology

-

Objective: To measure the effect of ketamine on spontaneous inhibitory and excitatory postsynaptic currents (sIPSCs and sEPSCs) in pyramidal neurons.[3]

-

Preparation:

-

Mice (e.g., C57BL/6) are anesthetized and decapitated.

-

The brain is rapidly removed and placed in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF).

-

Coronal slices (e.g., 300 µm thick) containing the medial prefrontal cortex (mPFC) are prepared using a vibratome.

-

Slices are allowed to recover in a holding chamber with oxygenated aCSF at room temperature for at least 1 hour.

-

-

Recording:

-

A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF.

-

Layer V pyramidal neurons are visually identified using differential interference contrast (DIC) microscopy.

-

Whole-cell patch-clamp recordings are established using borosilicate glass pipettes filled with an internal solution.

-

Recordings are performed at a holding potential of –65 mV to simultaneously record sIPSCs and sEPSCs.[3]

-

After establishing a stable baseline recording for several minutes, ketamine (e.g., 1 µM) is bath-applied, and recordings continue.[3]

-

-

Data Analysis: The frequency and amplitude of sIPSC and sEPSC events are analyzed before and after ketamine application using specialized software (e.g., Clampfit, Mini Analysis).

Figure 3: Experimental workflow for patch-clamp electrophysiology.

Protocol: In Vivo Magnetic Resonance Spectroscopy (¹H-MRS)

-

Objective: To non-invasively measure the concentrations of glutamate and GABA in specific brain regions of living subjects before and after ketamine administration.[13]

-

Subject Preparation:

-

Human or animal subjects are screened for contraindications to MRI and ketamine.

-

Subjects are positioned supine within the MRI scanner. Head motion is minimized using foam padding.

-

-

Data Acquisition:

-

High-resolution anatomical scans (e.g., T1-weighted MRI) are acquired to accurately position the MRS voxel.

-

A volume of interest (voxel) is placed over the target brain region (e.g., anterior cingulate cortex).

-

A baseline ¹H-MRS spectrum is acquired using a specialized pulse sequence (e.g., PRESS for glutamate, MEGA-PRESS for GABA).[13]

-

Ketamine is administered intravenously over a set period.

-

Post-infusion ¹H-MRS spectra are acquired at one or more time points.

-

-

Data Analysis:

-

The acquired spectra are processed to remove artifacts and correct for frequency drift.

-

Metabolite concentrations are quantified using software such as LCModel, which fits the in vivo spectrum to a basis set of known metabolite spectra.[14]

-

Metabolite levels (e.g., glutamate, GABA) are typically expressed as a ratio to a stable reference compound like total creatine (B1669601) (tCr).

-

Statistical analysis is performed to compare pre- and post-ketamine metabolite ratios.

-

Conclusion and Future Directions

The intricate interplay between the glutamate and GABA systems is central to ketamine's rapid antidepressant effects. The disinhibition hypothesis, leading to a glutamate surge, AMPA receptor activation, and subsequent mTOR-dependent synaptogenesis, provides a robust framework for understanding its mechanism.[3][4][5][8] However, the biphasic response of the GABA system suggests that a simple disinhibition model may be incomplete and that a later, sustained enhancement of GABAergic tone is also critical for therapeutic efficacy.[5]

For drug development professionals, these mechanisms offer several avenues for innovation. Targeting specific NMDA receptor subunits (e.g., GluN2B) on interneurons could yield compounds with ketamine's efficacy but fewer side effects.[3] Modulating downstream pathways, such as the mTOR cascade or BDNF/TrkB signaling, directly may also represent viable therapeutic strategies.[2][9] Further research is needed to fully elucidate the temporal dynamics of these systems and the precise roles of different interneuron subtypes (e.g., parvalbumin vs. somatostatin-expressing) in mediating ketamine's complex effects.[3][6] A deeper understanding of these processes will be paramount in developing the next generation of rapid-acting, safe, and effective treatments for depression.

References

- 1. Ketamine - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. GABA interneurons are the cellular trigger for ketamine’s rapid antidepressant actions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of Ketamine Action as an Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of ketamine on GABAergic and glutamatergic activity in the mPFC: biphasic recruitment of GABA function in antidepressant-like responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ketamine's Effects on the Glutamatergic and GABAergic Systems: A Proteomics and Metabolomics Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ketamine-induced antidepressant effects are associated with AMPA receptors-mediated upregulation of mTOR and BDNF in rat hippocampus and prefrontal cortex | European Psychiatry | Cambridge Core [cambridge.org]

- 10. BDNF Release Is Required for the Behavioral Actions of Ketamine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. New Research Shows Impact of Ketamine on Key Neurotransmitters in the Brain | Brain & Behavior Research Foundation [bbrfoundation.org]

- 13. Ketamine effects on brain GABA and glutamate levels with 1H-MRS: relationship to ketamine-induced psychopathology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Effect of Ketamine on Limbic GABA and Glutamate: A Human In Vivo Multivoxel Magnetic Resonance Spectroscopy Study [frontiersin.org]

- 16. researchgate.net [researchgate.net]

Ketamine's Impact on Synaptic Plasticity and Neurogenesis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Ketamine, an N-methyl-D-aspartate (NMDA) receptor antagonist, has demonstrated remarkable efficacy as a rapid-acting antidepressant, particularly in treatment-resistant populations.[1][2] Its therapeutic effects are increasingly understood to stem from its profound impact on neural circuitry, specifically through the induction of synaptic plasticity and neurogenesis.[3][4][5] This document provides a detailed examination of the molecular and cellular mechanisms underlying these effects. It consolidates quantitative data from key preclinical studies, details common experimental methodologies, and visualizes the core signaling pathways involved. The primary focus is on the glutamatergic system modulation, the downstream signaling cascades including Brain-Derived Neurotrophic Factor (BDNF) and the mechanistic target of rapamycin (B549165) (mTOR), and their ultimate effects on synapse formation and the birth of new neurons.[6][7][8]

Core Mechanism: Modulation of Glutamatergic Neurotransmission

Ketamine's primary action is the non-competitive antagonism of the NMDA receptor (NMDAR).[9][10][11] However, its antidepressant effects are not due to a simple reduction in glutamate (B1630785) signaling. Instead, it triggers a cascade of events that ultimately enhances synaptic function and connectivity.[2][12]

A prevailing hypothesis suggests that sub-anesthetic doses of ketamine preferentially inhibit NMDARs on inhibitory GABAergic interneurons.[2][8][12] This action reduces the inhibitory tone on pyramidal neurons, leading to a disinhibition of glutamatergic transmission and a subsequent surge in glutamate release in key brain regions like the prefrontal cortex (PFC).[2] This glutamate burst preferentially activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a critical step for initiating downstream signaling pathways that mediate ketamine's therapeutic effects.[1][2][7]

Key Signaling Pathways

The glutamate surge initiated by ketamine activates several crucial intracellular signaling cascades that are central to neuroplasticity.

The BDNF/TrkB Signaling Pathway

Brain-Derived Neurotrophic Factor (BDNF) is a key neurotrophin involved in neuronal survival, growth, and synaptic plasticity.[13][14] Ketamine administration leads to a rapid increase in BDNF expression and release.[14][15][16] This process is thought to be initiated by the activation of AMPA receptors and L-type voltage-dependent calcium channels (L-VDCCs), which stimulates BDNF release.[1] BDNF then binds to its receptor, Tropomyosin receptor kinase B (TrkB), triggering downstream pathways, including the mTORC1 cascade.[7][16] The antidepressant effects of ketamine are blocked in mice with conditional BDNF deletion, highlighting the critical role of this neurotrophin.[1]

The mTORC1 Signaling Pathway

The mechanistic target of rapamycin complex 1 (mTORC1) is a master regulator of protein synthesis.[7][17] Activation of the mTORC1 pathway is essential for the rapid antidepressant and synaptogenic effects of ketamine.[6][17][18] Low doses of ketamine rapidly and transiently activate mTORC1 signaling in the prefrontal cortex.[18] This activation, driven by BDNF-TrkB and AMPA receptor signaling, leads to the phosphorylation of downstream targets like p70S6 kinase (p70S6K) and 4E-binding protein 1 (4E-BP1).[6][18][19] This cascade ultimately increases the synthesis of synaptic proteins required for the formation and function of new spines, such as Postsynaptic Density Protein 95 (PSD-95), GluA1 (an AMPA receptor subunit), and Synapsin I.[7][18] Inhibition of mTORC1 with rapamycin completely blocks the synaptogenic and antidepressant-like behavioral effects of ketamine in animal models.[7][18][20]

The eEF2K Pathway

Another significant mechanism involves the eukaryotic elongation factor 2 (eEF2) kinase. Ketamine's blockade of NMDARs at rest deactivates eEF2 kinase.[12] This deactivation reduces the phosphorylation of its substrate, eEF2, which in turn de-suppresses the translation of proteins, including BDNF, in dendrites.[12] This mechanism provides another route for ketamine to rapidly increase local protein synthesis necessary for synaptic plasticity.[12]

Impact on Synaptic Plasticity

The activation of the signaling pathways described above culminates in significant structural and functional changes at the synaptic level.

Synaptogenesis and Dendritic Spine Remodeling

One of the most robust findings is that ketamine rapidly increases the density and formation rate of dendritic spines in the medial prefrontal cortex.[3][6][21][22] These changes are observed within hours to a day after a single administration and are thought to reverse the synaptic deficits caused by chronic stress.[3][6] While some new spines are transient, a fraction persists for days, suggesting the formation of stable, functional synapses.[21]

Table 1: Quantitative Effects of Ketamine on Dendritic Spine Density

| Parameter | Ketamine Dose | Brain Region | Model | Key Finding | Citation |

|---|---|---|---|---|---|

| Spine Density | 10 mg/kg (i.p.) | Medial Frontal Cortex | Mouse | Significant increase in spine density observed for at least 2 weeks post-injection compared to saline controls. | [21][23][24] |

| Spine Formation | 10 mg/kg (i.p.) | Medial Frontal Cortex | Mouse | Elevated rate of spine formation drives the increase in spine density. | [21][23] |

| Spine Density & Length | 300-500 µM (in vitro) | Hippocampus | Rat Neurons | Dose-dependent decrease in the number and length of dendritic spines at higher, neurotoxic concentrations. | [25] |

| Evoked Spinogenesis | 10 mg/kg (i.p.) | Medial Prefrontal Cortex | Mouse | Rapid (within 2-4 hours) enhancement of glutamate-induced spinogenesis, preceding the overall increase in spine density. |[26] |

AMPA Receptor Trafficking and Function

Ketamine enhances AMPA receptor-mediated synaptic transmission.[2][27] Recent evidence suggests this involves not just a glutamate surge but also a change in the composition and trafficking of AMPA receptors themselves.[27][28][29] Ketamine treatment promotes the insertion of GluA1-containing, calcium-permeable AMPA receptors (CP-AMPARs) into hippocampal synapses.[28][29] This is achieved by reducing calcineurin activity, which leads to increased phosphorylation of the GluA1 subunit, a key step for its synaptic delivery.[28][29] This enhancement of AMPA receptor function is crucial for strengthening synaptic connections.[27]

Impact on Neurogenesis

Beyond remodeling existing circuits, ketamine also promotes the formation of new neurons, a process known as adult neurogenesis, primarily within the dentate gyrus of the hippocampus.[4][5][22][30]

Promotion of Adult Hippocampal Neurogenesis

Ketamine administration has been shown to increase the proliferation and maturation of new neurons in the hippocampus.[5][31][32] This effect appears to be more pronounced in the ventral hippocampus, a region strongly associated with emotional regulation, compared to the dorsal hippocampus, which is more involved in spatial memory.[32] The pro-neurogenic effects are linked to the same signaling pathways that mediate synaptogenesis, including BDNF and mTOR.[5] While the onset of ketamine's antidepressant action is too rapid to be explained by the birth of new neurons, this sustained enhancement of neurogenesis may contribute to the long-lasting therapeutic effects.[5][33]

Table 2: Quantitative Effects of Ketamine on Neurogenesis

| Parameter | Ketamine Dose | Brain Region | Model | Key Finding | Citation |

|---|---|---|---|---|---|

| Neuronal Progenitors & Newborn Cells | 10 mg/kg (i.p.) | Ventral Hippocampus | Mouse | Selective increase in the density of neuronal progenitors and newborn granule cells in the ventral, but not dorsal, hippocampus. | [32] |

| Maturation of New Neurons | 10 mg/kg (i.p.) | Ventral Hippocampus | Mouse | Promotion of newborn granule cell maturation was evident in the ventral, but not dorsal, hippocampus. | [32] |

| Functional Maturation | 10 mg/kg (i.p.) | Hippocampus | Rat | A single injection increased the proportion of functionally mature young granule neurons within 2 hours. | [33] |

| Cell Proliferation | 10 mg/kg (daily for 15-22 days) | Hippocampus | Rat | Long-term daily ketamine treatment did not further enhance the effects of a single injection on neurogenesis. |[33] |

Experimental Protocols and Workflows

The findings described in this guide are derived from a range of preclinical experimental paradigms. Below are summaries of common methodologies.

Animal Models and Drug Administration

-

Models: Commonly used models include C57BL/6 mice and Sprague-Dawley or Wistar rats. To study depression-like states, models of chronic stress (e.g., chronic unpredictable stress, learned helplessness) are often employed.[6][26]

-

Administration: Ketamine (often a racemic mixture or specific enantiomers) is typically administered via intraperitoneal (i.p.) injection at sub-anesthetic doses (e.g., 5-10 mg/kg).[18][21][23]

Analysis of Protein Expression and Signaling (Western Blot)

-

Purpose: To quantify the levels of total and phosphorylated proteins within specific signaling pathways (e.g., mTOR, Akt, ERK).

-

Methodology:

-

Brain tissue (e.g., prefrontal cortex, hippocampus) is rapidly dissected and homogenized.

-

Proteins are extracted and their concentrations are determined.

-

Proteins are separated by size using SDS-PAGE and transferred to a membrane.

-

The membrane is incubated with primary antibodies specific to the target protein (e.g., anti-p-mTOR, anti-mTOR).

-

A secondary antibody linked to a detection system is applied.

-

Bands are visualized and quantified, with phosphorylated protein levels often normalized to total protein levels.[34]

-

Visualization of Neuronal Structure (Immunohistochemistry & Microscopy)

-

Purpose: To visualize and quantify changes in neuronal structure, such as dendritic spine density or the number of new neurons.

-

Methodology:

-

Animals are perfused, and brains are fixed and sectioned.

-

For neurogenesis, a marker of cell division like BrdU is often injected prior to the experiment.

-

Brain slices are incubated with primary antibodies against markers of interest (e.g., PSD-95 for synapses, Doublecortin or BrdU for new neurons).

-

Fluorescently-labeled secondary antibodies are applied.

-

Slices are imaged using confocal or two-photon microscopy.

-

Structures of interest (e.g., dendritic spines, labeled cells) are counted and analyzed.[32]

-

In Vivo Longitudinal Imaging (Two-Photon Microscopy)

-

Purpose: To track changes in dendritic spine dynamics (formation, elimination) over time in a living animal.

-

Methodology:

-

Transgenic mice expressing fluorescent proteins in neurons (e.g., Thy1-GFP) are used.[21]

-

A cranial window is surgically implanted over the brain region of interest (e.g., medial frontal cortex).

-

The animal is anesthetized, and the same dendritic segments are repeatedly imaged over days or weeks, before and after ketamine administration.

-

Images are analyzed to quantify spine density, formation rates, and elimination rates.[21][23]

-

Conclusion

The rapid antidepressant effects of ketamine are mediated by a complex and elegant series of molecular events that converge to enhance synaptic plasticity and promote neurogenesis. By blocking NMDA receptors on inhibitory interneurons, ketamine triggers a glutamate surge that activates AMPA receptors, leading to the stimulation of BDNF and mTORC1 signaling pathways. This cascade results in increased synthesis of synaptic proteins, a higher rate of dendritic spine formation, and the promotion of adult neurogenesis, particularly in the ventral hippocampus. These actions collectively remodel neural circuits that are dysfunctional in depression, providing a biological basis for ketamine's rapid and sustained therapeutic effects. Further elucidation of these pathways is paving the way for the development of novel, rapid-acting antidepressants with improved safety profiles.

References

- 1. BDNF Release Is Required for the Behavioral Actions of Ketamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antidepressant effects of ketamine and the roles of AMPA glutamate receptors and other mechanisms beyond NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ketamine for a boost of neural plasticity: how, but also when? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Effect of Hippocampal Neurogenesis In Depression — Reset Ketamine - Ketamine Infusion Clinic in Palm Springs, California [resetketamine.com]

- 5. Neurogenesis - Ketamine Saved Me! [ketaminetherapyformentalhealth.com]

- 6. Signaling Pathways Underlying the Rapid Antidepressant Actions of Ketamine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The Mechanisms Behind Rapid Antidepressant Effects of Ketamine: A Systematic Review With a Focus on Molecular Neuroplasticity [frontiersin.org]

- 8. Mechanisms of Ketamine Action as an Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of NMDARs in the anesthetic and antidepressant effects of ketamine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ketamine - Wikipedia [en.wikipedia.org]

- 11. NMDA Receptor Activation-Dependent Antidepressant-Relevant Behavioral and Synaptic Actions of Ketamine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. psychiatryonline.org [psychiatryonline.org]

- 13. mdpi.com [mdpi.com]

- 14. innerbloomketamine.com [innerbloomketamine.com]

- 15. biopsychiatry.com [biopsychiatry.com]

- 16. mentalserenitypsych.com [mentalserenitypsych.com]

- 17. Role of mTOR1 signaling in the antidepressant effects of ketamine and the potential of mTORC1 activators as novel antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mTOR-dependent synapse formation underlies the rapid antidepressant effects of NMDA antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 19. repositorio.ufc.br [repositorio.ufc.br]

- 20. Effects of ketamine administration on mTOR and reticulum stress signaling pathways in the brain after the infusion of rapamycin into prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Longitudinal Effects of Ketamine on Dendritic Architecture In Vivo in the Mouse Medial Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Neurogenesis, Synaptogenesis, Dendric Remodeling - Ketamine Saved Me! [ketaminetherapyformentalhealth.com]

- 23. Longitudinal Effects of Ketamine on Dendritic Architecture In Vivo in the Mouse Medial Frontal Cortex | eNeuro [eneuro.org]

- 24. researchgate.net [researchgate.net]

- 25. Ketamine destabilizes growth of dendritic spines in developing hippocampal neurons in vitro via a Rho-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Ketamine rapidly enhances glutamate-evoked dendritic spinogenesis in medial prefrontal cortex through dopaminergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Ketamine and α-Amino-3-Hydroxy-5-Methyl-4-Isoxazolepropionic Acid (AMPA) Receptor Potentiation in the Somatosensory Cortex: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Ketamine’s rapid antidepressant effects are mediated by Ca2+-permeable AMPA receptors | eLife [elifesciences.org]

- 29. Ketamine’s rapid antidepressant effects are mediated by Ca2+-permeable AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 30. The science of ketamine | Dr. Sambunaris & Associates [drsambunaris.com]

- 31. ovid.com [ovid.com]

- 32. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 33. New Hippocampal Neurons Mature Rapidly in Response to Ketamine But Are Not Required for Its Acute Antidepressant Effects on Neophagia in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

A Technical Guide to the Foundational Research of Ketamine for Treatment-Resistant Depression

Abstract: Treatment-Resistant Depression (TRD) represents a significant clinical challenge, with a substantial patient population failing to respond to conventional monoaminergic antidepressants. The discovery of the rapid and robust antidepressant effects of a single sub-anesthetic dose of ketamine marked a paradigm shift in depression research and treatment.[1] This document provides a technical overview of the foundational clinical and preclinical research that established ketamine as a viable therapeutic option for TRD. It details the core mechanisms of action, summarizes quantitative outcomes from pivotal trials, outlines key experimental protocols, and visualizes the critical signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of novel antidepressant therapies.

Introduction to Ketamine as a Rapid-Acting Antidepressant

For decades, the development of antidepressants centered on the monoamine hypothesis of depression. However, the significant therapeutic lag and low remission rates of these agents highlighted a pressing need for novel treatments.[1] The exploration of the brain's primary excitatory neurotransmitter system, the glutamatergic system, led to investigations of the N-methyl-D-aspartate (NMDA) receptor antagonist, ketamine.[2][3] Seminal studies in the early 2000s revealed that a single intravenous infusion of ketamine produced antidepressant effects within hours, a stark contrast to the weeks or months required for traditional medications.[2][4][5] This discovery not only provided a new therapeutic avenue for patients with TRD but also galvanized research into the glutamate (B1630785) hypothesis of depression, focusing on mechanisms of neuroplasticity and synaptogenesis.[1][6]

Foundational Clinical Evidence: Single-Dose Infusion Studies

The initial proof-of-concept for ketamine's antidepressant efficacy was established through a series of rigorously designed, placebo-controlled clinical trials. These studies were foundational in demonstrating the drug's rapid onset and significant effect size in patients who had not responded to multiple previous treatments.

Pivotal Trials: Berman et al. (2000) & Zarate et al. (2006)

The first key placebo-controlled, double-blind trial was conducted by Berman et al. (2000).[2][7] This study administered a single intravenous (IV) dose of ketamine (0.5 mg/kg) to a small cohort of patients with major depression, demonstrating a significant reduction in depressive symptoms within 72 hours compared to a saline placebo.[2][7]

Building on this, a landmark study by Zarate et al. (2006) at the National Institute of Mental Health (NIMH) provided more robust evidence in a larger group of patients specifically diagnosed with TRD.[8][9] This randomized, placebo-controlled, double-blind crossover trial used the same 0.5 mg/kg IV dose and confirmed the rapid and profound antidepressant effects.[9] The effects were observed within two hours post-infusion and remained significant for up to one week.[9][10] Of the patients treated with ketamine, 71% met the criteria for a response, and 29% achieved remission the following day.[9][10] These seminal trials were instrumental in establishing the initial clinical viability of ketamine for TRD.

Key Efficacy Data from Foundational Trials

The quantitative outcomes from these early, pivotal studies established the initial benchmarks for ketamine's efficacy. The data demonstrated a substantial and rapid improvement in depression scores compared to placebo.

| Study | N | Design | Primary Outcome Measure | Key Findings |

| Berman et al. (2000) [2][7] | 7 | Randomized, Placebo-Controlled, Crossover | 25-item Hamilton Depression Rating Scale (HDRS) | Significant improvement in depressive symptoms at 72 hours post-infusion (mean HDRS score decreased by 14 points with ketamine vs. 0 with placebo).[2] |

| Zarate et al. (2006) [9][10] | 17 | Randomized, Placebo-Controlled, Crossover | 21-item Hamilton Depression Rating Scale (HDRS) | Significant improvement vs. placebo within 110 minutes, lasting for 1 week.[9] At 24 hours, 71% of patients responded, and 29% achieved remission.[10] |

Foundational Clinical Trial Protocol

The early trials that established ketamine's efficacy followed a meticulous and rigorous experimental protocol designed to isolate the drug's effects and ensure patient safety.

-

Study Design : The foundational studies utilized a randomized, double-blind, placebo-controlled crossover design.[2][9] This structure is crucial for minimizing bias, as each participant serves as their own control.

-

Participant Population : Participants were adults (ages 18-65) with a diagnosis of major depressive disorder who were currently experiencing a depressive episode and met criteria for treatment resistance (typically failure to respond to at least two prior antidepressant trials).[10][11] Key exclusion criteria included a history of psychosis, substance use disorders within the past three months, and unstable medical conditions.[10]

-

Washout Period : To avoid confounding variables from other medications, patients underwent a drug-free washout period, typically lasting at least two weeks, before the first infusion.[10][11]

-

Intervention : The standard intervention was a single intravenous (IV) infusion of ketamine hydrochloride at a dose of 0.5 mg/kg, administered over 40 minutes.[9][11] The placebo consisted of an equivalent volume of 0.9% saline solution, infused over the same duration.[10]

-

Primary Outcome Measures : The primary measure of efficacy was the change in depression severity, as rated on standardized scales. The Hamilton Depression Rating Scale (HDRS) and the Montgomery-Åsberg Depression Rating Scale (MADRS) were most commonly used.[9][11]

-

Assessments : Ratings were conducted at baseline (pre-infusion) and at multiple time points post-infusion, including 40, 80, 110, and 230 minutes, and on days 1, 2, 3, and 7 to capture the rapid onset and duration of effect.[9] Safety monitoring for vital signs and dissociative side effects was also performed.[11]

Visualization: Foundational Clinical Trial Workflow

References

- 1. Ketamine’s Mechanism of Action: A Path to Rapid-Acting Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antidepressant effects of ketamine in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antidepressant effects of ketamine and the roles of AMPA glutamate receptors and other mechanisms beyond NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. psychiatrictimes.com [psychiatrictimes.com]

- 6. mdpi.com [mdpi.com]

- 7. static1.squarespace.com [static1.squarespace.com]

- 8. jvsmedicscorner.com [jvsmedicscorner.com]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

The Expanding Therapeutic Horizon of Ketamine: An In-depth Technical Guide to Exploratory Studies in Psychiatric Disorders

For Researchers, Scientists, and Drug Development Professionals

Introduction

Once primarily known for its anesthetic properties, ketamine, a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, is rapidly emerging as a promising therapeutic agent for a range of psychiatric disorders beyond treatment-resistant depression. Its rapid-acting antidepressant and anti-suicidal effects have catalyzed a surge in research, exploring its potential in conditions historically challenging to treat. This technical guide synthesizes the current landscape of exploratory studies of ketamine in other psychiatric disorders, providing a comprehensive overview of clinical findings, detailed experimental protocols, and the underlying neurobiological mechanisms. This document is intended to serve as a resource for researchers, scientists, and drug development professionals navigating this evolving field.

Core Neurobiology: Signaling Pathways of Ketamine

The therapeutic effects of ketamine are believed to be mediated through a complex cascade of molecular and cellular events, initiated by the blockade of NMDA receptors. This action leads to a surge in glutamate (B1630785), which in turn activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2] This activation is a critical step, triggering downstream signaling pathways, including the mammalian target of rapamycin (B549165) (mTOR) pathway, which is pivotal for synaptogenesis and neural plasticity.[1][3] The enhancement of brain-derived neurotrophic factor (BDNF) signaling also plays a crucial role in the sustained therapeutic effects.[2][4]

Exploratory Studies in Specific Psychiatric Disorders

Post-Traumatic Stress Disorder (PTSD)

Recent studies have shown that ketamine can lead to a rapid reduction in the severity of PTSD symptoms.[5] Research suggests that ketamine's ability to modulate glutamate pathways may help in the reconsolidation of traumatic memories.

Quantitative Data Summary: Ketamine in PTSD

| Study/Analysis | N | Intervention | Control | Primary Outcome Measure | Key Findings |

| Randomized Crossover Trial[5] | 41 | Single IV Ketamine (0.5 mg/kg) | Midazolam (0.045 mg/kg) | Impact of Event Scale-Revised (IES-R) | Significant reduction in PTSD symptoms 24 hours post-infusion with ketamine compared to midazolam.[5] |

| Meta-Analysis[6] | - | Ketamine | Control Agents | PTSD Checklist for DSM-5 (PCL-5) | Significant improvement in PCL-5 scores at the treatment course endpoint (1 to 4 weeks).[6] |

| Combined Therapy Trial[7] | - | Ketamine (0.2 or 0.5 mg/kg) + Prolonged Exposure Therapy | Midazolam + Prolonged Exposure Therapy | Clinician-Administered PTSD Scale (CAPS-5) | Aims to demonstrate beneficial effects on PTSD symptoms.[7] |

Obsessive-Compulsive Disorder (OCD)

The glutamatergic system is also implicated in the pathophysiology of OCD, making ketamine a compound of interest.[8] Studies have reported rapid and significant reductions in obsessive-compulsive symptoms following ketamine administration.[8][9]

Quantitative Data Summary: Ketamine in OCD

| Study | N | Intervention | Control | Primary Outcome Measure | Key Findings |

| Randomized Crossover Trial[10] | 15 | Single IV Ketamine (0.5 mg/kg) | Saline Placebo | Yale-Brown Obsessive Compulsive Scale (Y-BOCS) | Rapid anti-obsessional effects, with half of the participants meeting response criteria one week post-infusion.[10] |

| Intramuscular Injection Study[11] | - | Two doses of IM Ketamine | Fentanyl | Y-BOCS | Both ketamine doses led to a greater reduction in OCD symptoms compared to fentanyl, observed as early as one to two hours after injection.[11] |

Anxiety Disorders

Exploratory studies suggest that ketamine may have anxiolytic effects in patients with treatment-resistant generalized anxiety disorder (GAD) and social anxiety disorder (SAD).[12][13] Improvements in anxiety ratings have been observed within an hour of dosing and can persist for up to a week.[12][13]

Quantitative Data Summary: Ketamine in Anxiety Disorders

| Study | N | Intervention | Control | Primary Outcome Measure | Key Findings |

| Double-Blind Controlled Study | 12 | Ascending IV Ketamine doses (0.25, 0.5, 1 mg/kg) | Midazolam (0.01 mg/kg) | Fear Questionnaire (FQ), Hamilton Anxiety Scale (HAM-A) | Dose-dependent improvements in anxiety ratings within an hour, lasting up to one week.[12][13] |

| Open-Label Trial (Oral Ketamine)[14] | 14 | Daily Oral Ketamine (0.5 mg/kg) for 28 days | - | Hospital Anxiety and Depression Scale (HADS) | Significant reduction in anxiety symptoms by day 3.[14] |

| Meta-Analysis[15] | 14 studies | Ketamine | Placebo | Standardized Mean Difference (SMD) in anxiety scores | Significant reduction in anxiety scores at acute (<12 hours), subacute (24 hours), and sustained (7-14 days) time points.[15] |

Substance Use Disorders (SUDs)

Ketamine is being investigated for its potential to reduce cravings and relapse rates in individuals with various SUDs, including alcohol, cocaine, and opioid use disorders.[16][17][18] The rationale lies in ketamine's ability to modulate glutamatergic dysregulation, a common neuropathology in addiction.[16]

Quantitative Data Summary: Ketamine in Substance Use Disorders

| Disorder | Study | N | Intervention | Key Findings |

| Alcohol Use Disorder | Krupitsky et al.[16] | 111 | Ketamine-assisted psychotherapy | 65.8% one-year abstinence rate compared to 24% in the control group.[16] |

| Cocaine Use Disorder | Randomized Controlled Trial[18] | - | IV Ketamine (0.71 mg/kg) | 67% reduction in self-reported cocaine use compared to midazolam.[18] |

| Opioid Use Disorder | Dose-Comparison Study[18] | - | High-dose IM Ketamine (2.0 mg/kg) | Higher two-year abstinence rate (17%) compared to the low-dose group.[18] |

| Opioid Use Disorder | Repeated Dose Study[19] | - | Multiple ketamine treatments | 50% abstinence at one-year follow-up compared to 22% with a single treatment.[19] |

Experimental Protocols

Standardization of experimental protocols is crucial for the systematic evaluation of ketamine's efficacy and safety. Below are generalized methodologies based on the reviewed literature.

Patient Selection and Screening

-

Inclusion Criteria: Diagnosis of the psychiatric disorder of interest (e.g., PTSD, OCD) with treatment-resistant features, typically defined as failure to respond to at least two standard treatments.[7][20][21] Age range is commonly 18-65 years.

-

Exclusion Criteria: History of psychosis, unstable medical conditions (especially cardiovascular), pregnancy or breastfeeding, and active substance use disorder (unless it is the focus of the study).[21][22] A thorough medical and psychiatric history, physical examination, and laboratory tests are conducted.[22]

Ketamine Administration

-

Dosage and Route: The most common dosage for intravenous (IV) administration is 0.5 mg/kg, infused over 40 minutes.[23][24][25] Dosages can range from 0.1 mg/kg to 1.0 mg/kg depending on the study and patient response.[12][25] Other routes of administration being explored include intramuscular (IM), subcutaneous, and oral.[18][24][26]

-

Frequency: Treatment can range from a single infusion to multiple infusions over several weeks.[18][19][20] Maintenance sessions may be administered to sustain the therapeutic effects.[20]

Patient Monitoring

-

During Infusion: Continuous monitoring of vital signs (heart rate, blood pressure, oxygen saturation) is standard practice.[22][27][28] The level of consciousness and any dissociative or psychotomimetic effects are also assessed, often using scales like the Clinician-Administered Dissociative States Scale (CADSS).[11][27]

-

Post-Infusion: Patients are typically monitored in a recovery area until vital signs are stable and acute psychiatric side effects have resolved.[27] Rating scales specific to the disorder being studied are administered at baseline and various time points post-infusion (e.g., 24 hours, 7 days) to assess treatment efficacy.[5][10]

Future Directions and Considerations

The exploratory studies of ketamine in these psychiatric disorders are highly promising, but several key questions remain. Future research should focus on:

-

Optimizing Dosing and Administration: Determining the optimal dose, frequency, and route of administration for each specific disorder is essential for maximizing therapeutic benefit while minimizing adverse effects.[25]

-

Long-Term Efficacy and Safety: The long-term effects of repeated ketamine administration are not yet well understood.[29] More research is needed to establish the safety and sustainability of maintenance treatment.

-

Combination Therapies: Investigating the synergistic effects of ketamine combined with psychotherapy, such as cognitive-behavioral therapy or prolonged exposure therapy, may lead to more robust and lasting clinical outcomes.[7][30]

-

Biomarkers of Response: Identifying biomarkers that can predict which patients are most likely to respond to ketamine treatment would be a significant advancement in personalizing psychiatric medicine.

Conclusion

The research into the therapeutic potential of ketamine for a range of psychiatric disorders is a rapidly advancing field. The data presented in this guide highlight the promising, rapid, and significant effects of ketamine in treating PTSD, OCD, anxiety disorders, and substance use disorders. As our understanding of its neurobiological mechanisms deepens and clinical trial data accumulate, ketamine and related compounds may offer new hope for individuals with these challenging and often debilitating conditions. Continued rigorous research is paramount to fully elucidate its therapeutic potential and establish its place in the psychiatric treatment armamentarium.

References

- 1. Mechanism of action of ketamine | CNS Spectrums | Cambridge Core [cambridge.org]

- 2. Ketamine’s Mechanism of Action: A Path to Rapid-Acting Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Signaling Pathways Underlying the Rapid Antidepressant Actions of Ketamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.healio.com [journals.healio.com]

- 5. Efficacy of intravenous ketamine for treatment of chronic posttraumatic stress disorder: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effectiveness of Ketamine for the Treatment of Post-Traumatic Stress Disorder – A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intensive 7-day Treatment for PTSD Combining Ketamine With Exposure Therapy (PTSD) | Clinical Trials | Yale Medicine [yalemedicine.org]

- 8. stanmed.stanford.edu [stanmed.stanford.edu]

- 9. Ketamine and Obsessive-Compulsive Disorder - Atlas Ketamine [atlasketamine.com]

- 10. ketamineuplift.com [ketamineuplift.com]

- 11. psypost.org [psypost.org]

- 12. Effects of ketamine in patients with treatment-refractory generalized anxiety and social anxiety disorders: Exploratory double-blind psychoactive-controlled replication study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Ketamine treatment for refractory anxiety: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medrxiv.org [medrxiv.org]

- 16. Frontiers | Efficacy of Ketamine in the Treatment of Substance Use Disorders: A Systematic Review [frontiersin.org]

- 17. mdpi.com [mdpi.com]

- 18. Ketamine in Substance Use Disorder Treatment: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Efficacy of Ketamine in the Treatment of Substance Use Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]